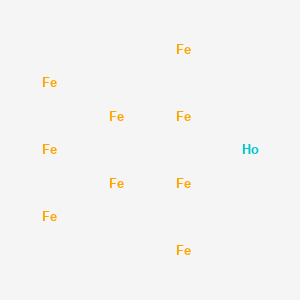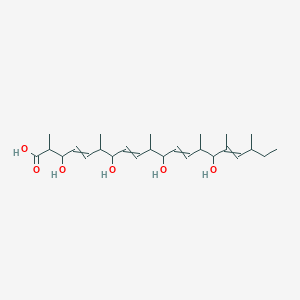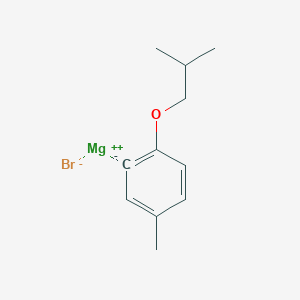
Holmium;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium;iron is a compound that combines the rare-earth element holmium with iron. Holmium is a lanthanide with the atomic number 67 and is known for its unique magnetic properties. Iron, on the other hand, is a transition metal with the atomic number 26 and is widely used in various industrial applications. The combination of these two elements results in a compound with interesting magnetic and chemical properties, making it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of holmium;iron compounds typically involves the reduction of holmium fluoride with calcium, followed by the combination with iron. The process begins with the extraction of holmium from minerals such as monazite and bastnäsite. The extracted holmium is then converted into holmium fluoride, which is reduced using calcium to produce metallic holmium .
Industrial Production Methods: In industrial settings, holmium is often produced through solvent extraction techniques, where it is separated from other rare earth elements. The metallic holmium is then combined with iron through various metallurgical processes to form this compound compounds. These processes ensure the purity and desired properties of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Holmium;iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Holmium readily reacts with oxygen to form holmium(III) oxide, while iron can undergo oxidation to form iron oxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxygen, halogens, and acids. For example, holmium reacts with halogens to form holmium(III) halides, while iron reacts with acids to produce iron salts and hydrogen gas .
Major Products Formed: The major products formed from the reactions of this compound compounds include holmium(III) oxide, holmium(III) halides, and various iron oxides. These products are often used in further chemical processes and applications .
Wissenschaftliche Forschungsanwendungen
Holmium;iron compounds have a wide range of scientific research applications. In chemistry, they are used to study the magnetic properties of rare earth elements and their interactions with transition metals. In biology and medicine, holmium-doped iron oxide nanoparticles are used for drug delivery, biosensing, and magnetic resonance imaging . In industry, this compound compounds are used in the production of high-strength magnets and in nuclear reactors for neutron absorption .
Wirkmechanismus
The mechanism of action of holmium;iron compounds is primarily based on their magnetic properties. Holmium has one of the highest magnetic moments of any element, which enhances the magnetic strength of the compound. This property is utilized in various applications, such as magnetic resonance imaging and data storage . The molecular targets and pathways involved include the interaction of holmium ions with magnetic fields and the absorption of neutrons by holmium in nuclear reactors .
Vergleich Mit ähnlichen Verbindungen
Holmium;iron compounds can be compared with other rare earth-transition metal compounds, such as dysprosium;iron and erbium;iron. While all these compounds exhibit strong magnetic properties, this compound stands out due to its exceptionally high magnetic moment and neutron absorption capabilities . Similar compounds include dysprosium;iron, erbium;iron, and neodymium;iron, each with unique properties and applications .
This compound compounds are unique in their combination of rare earth and transition metal properties, making them valuable for a wide range of scientific and industrial applications. Their high magnetic strength and neutron absorption capabilities set them apart from other similar compounds, highlighting their importance in advanced technologies and research.
Eigenschaften
CAS-Nummer |
130503-01-4 |
|---|---|
Molekularformel |
Fe9Ho |
Molekulargewicht |
667.5 g/mol |
IUPAC-Name |
holmium;iron |
InChI |
InChI=1S/9Fe.Ho |
InChI-Schlüssel |
NOYZXJGXUNSQQU-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)


![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
